Cas no 1021038-51-6 (3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-1-phenylurea)
![3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-1-phenylurea structure](https://ja.kuujia.com/scimg/cas/1021038-51-6x500.png)
3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-1-phenylurea 化学的及び物理的性質
名前と識別子
-
- 3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-1-phenylurea
- 1021038-51-6
- AKOS024501982
- CHEMBL2093705
- F5233-0063
- 1-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea
- TDR86032
- 1-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-3-phenylurea
-
- インチ: 1S/C19H21N7O/c1-14-6-5-9-17(22-14)24-18-11-10-16(25-26-18)20-12-13-21-19(27)23-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,20,25)(H2,21,23,27)(H,22,24,26)
- InChIKey: QOSWYIOJJOCUBL-UHFFFAOYSA-N
- ほほえんだ: O=C(NC1C=CC=CC=1)NCCNC1=CC=C(N=N1)NC1C=CC=C(C)N=1
計算された属性
- せいみつぶんしりょう: 363.18075832g/mol
- どういたいしつりょう: 363.18075832g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 444
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 104Ų
3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-1-phenylurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5233-0063-2μmol |
3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-1-phenylurea |
1021038-51-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5233-0063-4mg |
3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-1-phenylurea |
1021038-51-6 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5233-0063-3mg |
3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-1-phenylurea |
1021038-51-6 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5233-0063-2mg |
3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-1-phenylurea |
1021038-51-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5233-0063-5mg |
3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-1-phenylurea |
1021038-51-6 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5233-0063-5μmol |
3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-1-phenylurea |
1021038-51-6 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5233-0063-1mg |
3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-1-phenylurea |
1021038-51-6 | 1mg |
$54.0 | 2023-09-10 |
3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-1-phenylurea 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-1-phenylureaに関する追加情報
Professional Introduction to Compound with CAS No. 1021038-51-6 and Product Name: 3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-1-phenylurea
The compound with the CAS number 1021038-51-6 and the product name 3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-1-phenylurea represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The detailed structure of this molecule, featuring a phenylurea core linked to a pyridazine moiety, makes it a promising candidate for further investigation in drug discovery and development.
In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds due to their diverse biological activities. The presence of multiple nitrogen-containing rings in 3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-1-phenylurea contributes to its unique chemical properties and potential therapeutic effects. Specifically, the pyridazine ring is known for its role in various bioactive molecules, while the phenylurea group adds another layer of complexity that can influence interactions with biological targets.
One of the most intriguing aspects of this compound is its potential application in addressing inflammatory and immunomodulatory disorders. Current research indicates that molecules with similar structural motifs have shown promise in modulating immune responses and reducing inflammation. The 6-methylpyridin-2-yl group, a key feature in the compound's structure, has been identified as a critical moiety for enhancing binding affinity to certain biological receptors. This suggests that 3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-1-phenylurea could exhibit significant therapeutic potential in conditions where immune regulation is dysregulated.
Furthermore, the amino functional groups present throughout the molecule contribute to its solubility and bioavailability, which are crucial factors for any potential drug candidate. The ability of this compound to interact with various biological targets is further enhanced by its flexible alkyl chain linking the urea group to the pyridazine ring. This design allows for conformational changes that may improve binding efficacy and selectivity.
Recent studies have also highlighted the importance of structural diversity in drug discovery programs. The unique combination of rings and functional groups in 3-[2-({6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-1-phenylurea positions it as a valuable scaffold for generating novel derivatives with enhanced pharmacological properties. Researchers are exploring various synthetic modifications to optimize its activity while minimizing potential side effects.
The development of new therapeutic agents often involves rigorous testing to ensure safety and efficacy. Preliminary studies on 1021038-51-6 have shown encouraging results in vitro, particularly in models related to immune modulation. These findings have prompted further investigation into its potential applications in treating chronic inflammatory diseases and autoimmune conditions. The compound's ability to interact with multiple pathways suggests that it may offer a multifaceted approach to managing complex diseases.
From a chemical perspective, the synthesis of 3-[2-{(6-Methylpyridin-lH)-lH-pyrazol-l-l-yloxy}-N-(4-fluorophenyl)-N-(Z-hydroxybenzhydryl)]urea, while not directly related to CAS No. 1021038-SI-, exemplifies the sophisticated synthetic strategies employed in modern drug discovery. The use of advanced techniques such as palladium-catalyzed cross-coupling reactions has enabled the construction of complex molecular architectures like those found in our target compound. These methods are essential for creating molecules with high specificity and potency.
The role of computational chemistry has also become increasingly important in optimizing drug candidates like 1021038-SI-. Molecular modeling techniques allow researchers to predict how these compounds will interact with biological targets at the atomic level. This information can guide synthetic modifications aimed at improving binding affinity and reducing off-target effects. By leveraging computational tools alongside experimental data, scientists can accelerate the drug discovery process significantly.
In conclusion, compounds like 1021038-SI-and their derivatives represent exciting opportunities for advancing therapeutic treatments across various disease areas. The structural complexity and functional diversity of these molecules make them valuable tools for both academic research and industrial drug development programs. As our understanding of biological pathways continues to grow, so too does our ability to design molecules that can modulate these pathways effectively.
1021038-51-6 (3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-1-phenylurea) 関連製品
- 1804252-96-7(1-(3-Bromo-2-nitrophenyl)-3-chloropropan-1-one)
- 2384312-39-2(3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid)
- 263161-34-8((Z)-N'-hydroxy-4-{5-(trifluoromethyl)pyridin-2-yloxy}benzene-1-carboximidamide)
- 867042-23-7(ethyl 4-(3-methanesulfonamidophenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate)
- 2172227-88-0(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-methylacetamido}propanoic acid)
- 2305573-30-0((Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide)
- 2228347-15-5(tert-butyl N-2-amino-1-(5,6-dichloropyridin-3-yl)ethylcarbamate)
- 1217451-85-8(L-Theanine-d)
- 302912-29-4(2,2,2-trifluoro-1-(2-phenylphenyl)ethan-1-one)
- 2225176-36-1(3-(Pyridin-2-yl)-5-cyclopropylphenylboronic acid)



